Azithromycin hydrate

Beschreibung

Eigenschaften

IUPAC Name |

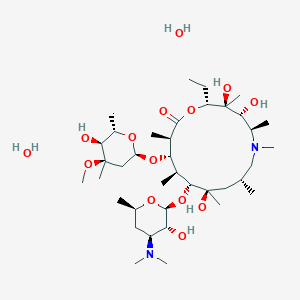

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMPHJKQVUDLQE-KUJJYQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922539 | |

| Record name | Azithromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117772-70-0 | |

| Record name | Azithromycin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azithromycin Hydrate's Core Mechanism of Action on Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), a prominent member of the azalide subclass of macrolide antibiotics, is a critical therapeutic agent for a wide array of bacterial infections. Its efficacy is rooted in a highly specific interaction with the bacterial protein synthesis machinery. This technical guide provides an in-depth examination of the molecular mechanism by which azithromycin hydrate (B1144303) targets and inhibits the bacterial ribosome. It details the binding site, the consequential effects on translation, quantitative measures of its activity, and the standardized experimental protocols used to elucidate this mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic research and development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azithromycin exerts its primarily bacteriostatic effect by arresting bacterial protein synthesis.[1][2] At higher concentrations, it can be bactericidal.[2] This inhibition is achieved through a specific, high-affinity binding to the large (50S) ribosomal subunit of susceptible bacteria.[1][3][4] Unlike eukaryotic ribosomes, which differ structurally, bacterial ribosomes are selectively targeted, accounting for the antibiotic's therapeutic index.[5]

Ribosomal Binding Site

The primary target for azithromycin is the 23S ribosomal RNA (rRNA) component of the 50S subunit.[5][6][7] It binds within the nascent peptide exit tunnel (NPET), a channel approximately 100 Å long and 10–20 Å wide through which newly synthesized polypeptide chains emerge from the ribosome.[3][4] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site, revealing critical interactions with specific nucleotides, most notably adenosine (B11128) residues A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA.[3][4][7]

In organisms like Escherichia coli, the binding of azithromycin is characterized as a two-step process:

-

Initial Low-Affinity Binding: A rapid initial recognition places the drug in a low-affinity site in the upper region of the exit tunnel.[8][9]

-

Conformational Change to High-Affinity Binding: This is followed by a slower conformational adjustment, resulting in a much tighter, more stable complex that is significantly more potent in halting protein synthesis.[4][8][9]

Inhibition of Polypeptide Elongation

By lodging itself within the NPET, azithromycin partially occludes the tunnel.[3] This physical obstruction sterically hinders the passage of the elongating polypeptide chain.[10][11] The primary consequence is the inhibition of the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.[7][12] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[13]

Recent research indicates the mechanism is not a simple blockage but is context-dependent, influenced by the specific amino acid sequence of the nascent peptide.[4][14] Certain peptide motifs can enhance the stalling effect of the drug.[14] Azithromycin has also been reported to interfere with the proper assembly of the 50S ribosomal subunit, further contributing to its antibacterial action.[7][15]

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Azithromycin? [synapse.patsnap.com]

- 6. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials | MDPI [mdpi.com]

- 12. What is the mechanism of Azithromycin Hydrochloride? [synapse.patsnap.com]

- 13. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

Physicochemical Properties of Azithromycin Dihydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic derived from erythromycin, is a widely prescribed therapeutic agent for various bacterial infections.[1][2] It is commercially available as a dihydrate crystalline form (C₃₈H₇₂N₂O₁₂·2H₂O), which exhibits specific physicochemical properties crucial for its formulation, stability, and bioavailability.[1][2][3] Understanding these properties is paramount for drug development professionals to ensure consistent quality, efficacy, and safety of the final drug product. This technical guide provides an in-depth overview of the core physicochemical characteristics of azithromycin dihydrate crystals, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Crystallographic Properties

Azithromycin dihydrate exists as a white crystalline powder.[3] Its crystal structure has been extensively studied, revealing an orthorhombic symmetry. However, it's noteworthy that azithromycin can exist in various polymorphic and pseudopolymorphic forms, including monohydrates and anhydrous forms, depending on the crystallization solvent and conditions.[1][2][4] The dihydrate is a stable form under ambient conditions.[1]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline form of azithromycin dihydrate. The diffraction pattern is characterized by specific peaks at certain 2θ angles.

| Characteristic XRPD Peaks (2θ) |

| 9.88° (intense) |

| 7.17° |

| 9.34° |

| 18.77° |

| ~9.5° |

| ~12° |

| ~15.5° |

| ~16.5° |

| ~17.5° |

| ~18.8° |

Data sourced from multiple studies, slight variations may occur based on experimental conditions.[5][6]

Thermal Properties

Thermal analysis techniques are critical for understanding the stability of azithromycin dihydrate crystals upon heating, including dehydration and melting processes.

Differential Scanning Calorimetry (DSC)

DSC analysis of azithromycin dihydrate typically shows endothermic events corresponding to dehydration and melting.

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Notes |

| Dehydration | 130 - 140 | 62.03 | This event corresponds to the loss of water molecules.[2][7] |

| Melting of Anhydrous Form | ~151 | 19.59 | This follows the dehydration step.[2][7] |

| Single Broad Endotherm | ~115.77 - 120 | - | In some studies, a single broad endotherm is observed, which may represent overlapping dehydration and melting events.[8][9] |

| Polymorphic Form Endotherm | 139 (open crucible), 143.7 ± 0.5 (capillary crucible) | 54.6 ± 1.6 | A specific polymorphic form of the dihydrate shows these distinct endotherms.[10][11] |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For azithromycin dihydrate, TGA is used to quantify the water content.

| Property | Value | Notes |

| Weight Loss | 4.38% | This corresponds to the stoichiometric loss of two water molecules and is completed by 120°C.[2] |

Spectroscopic Properties

Spectroscopic techniques provide information about the chemical structure and bonding within the azithromycin dihydrate crystal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in azithromycin and to study intermolecular interactions, such as hydrogen bonding involving water molecules. While specific peak assignments are complex, the FTIR spectrum serves as a characteristic fingerprint for the dihydrate form. Studies have confirmed no chemical incompatibility between azithromycin dihydrate and various carriers using FTIR.[12][13][14]

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and can be used for both qualitative and quantitative analysis of azithromycin in solid dosage forms.

| Raman Peak (cm⁻¹) | Vibrational Assignment |

| 1454 | Stretching modes of the ether |

| 1042 | - |

| 963 | - |

| 908 | C-N-C torsion vibration |

| 811 | C-C stretching vibration |

| 774 | C-N stretching vibration |

| 731 | C-O-C out of plane vibration |

| 612 | C-OH bending vibration |

| 403 | C-C-C bending vibration |

Source:[15]

Solubility and Dissolution

Azithromycin dihydrate is classified as a poorly water-soluble drug, which can impact its bioavailability.[3][5] Enhancing its solubility and dissolution rate is a major focus in formulation development.

| Solubility Parameter | Value | Conditions |

| Aqueous Solubility | Poor | Biological fluids[3] |

| Saturation Solubility in Phosphate Buffer (pH 6.0) | 253 ± 0.95 µg/mL | With PEG 6000 solid dispersion (1:7 ratio)[16] |

| Saturation Solubility in Phosphate Buffer (pH 6.0) | 241 ± 1.45 µg/mL | With PEG 4000 solid dispersion (1:7 ratio)[16] |

The solubility of azithromycin dihydrate increases with increasing temperature and with the addition of co-solvents like acetone.[7]

Stability and Hygroscopicity

Azithromycin dihydrate is a stable crystalline form.[1] However, it can undergo dehydration when heated, converting to an anhydrous form.[1][2] This anhydrous form is hygroscopic and will readily reabsorb water to revert to the more stable dihydrate form in the presence of moisture.[1][2][4][9] It is crucial to control moisture levels during manufacturing and storage to maintain the desired crystalline form.[2][7]

Experimental Protocols

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of azithromycin dihydrate and to detect the presence of other polymorphic or amorphous forms.

Methodology:

-

Sample Preparation: A small amount of the azithromycin dihydrate powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: Set according to the instrument manufacturer's recommendations (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A typical range is 2° to 40°.

-

Scan Speed/Step Size: A continuous scan at 1°/min or a step scan with a step size of 0.02° and a dwell time of 1 second per step.

-

-

Data Acquisition: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded by the detector.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the characteristic peaks of azithromycin dihydrate. The peak positions and relative intensities are compared to reference patterns.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of azithromycin dihydrate, including dehydration and melting points, and to measure the enthalpy of these transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed or left open depending on the desired experiment (sealed pans are used to observe melting without dehydration).

-

Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Instrument Setup:

-

Heating Rate: A typical heating rate is 5°C/min or 10°C/min.[2][10][11]

-

Temperature Program: The sample is heated from a starting temperature (e.g., 25°C) to a final temperature above the expected melting point (e.g., 200°C).

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 40 ml/min).[2][7]

-

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To measure the water content of azithromycin dihydrate and to study its dehydration profile.

Methodology:

-

Sample Preparation: A sample of azithromycin dihydrate (typically 5-10 mg) is accurately weighed into a TGA pan.

-

Instrument Setup:

-

Heating Rate: A common heating rate is 10°C/min.

-

Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 150°C).

-

Purge Gas: An inert atmosphere is maintained using a purge gas like nitrogen at a constant flow rate.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature range of weight loss and the total percentage of weight loss, which corresponds to the water content.

Visualizations

Caption: Workflow for the physicochemical characterization of azithromycin dihydrate crystals.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 3. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arabjchem.org [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2001087912A1 - Polymorphic form of azithromycin dihydrate and preparation method thereof - Google Patents [patents.google.com]

- 11. ES2162764B1 - POLYMORPHIC FORM OF AZITHROMYCIN DIHYDRATE, AND ITS DEOBTENTION PROCEDURE. - Google Patents [patents.google.com]

- 12. nano-ntp.com [nano-ntp.com]

- 13. Development, characterization and solubility study of solid dispersions of azithromycin dihydrate by solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scielo.br [scielo.br]

An In-depth Technical Guide to the Structural Differences Between Azithromycin Monohydrate and Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), a widely prescribed macrolide antibiotic, can exist in various hydrated crystalline forms, most notably as a monohydrate and a dihydrate. The degree of hydration significantly influences the physicochemical properties of the active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. Understanding the nuanced structural differences between these hydrated forms is paramount for drug development, formulation, and ensuring consistent product quality. This technical guide provides a comprehensive analysis of the structural distinctions between azithromycin monohydrate and dihydrate, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Introduction to Azithromycin Hydrates

Azithromycin is commercially available primarily as the dihydrate form.[1] However, the monohydrate can be prepared, and its characterization is crucial for understanding potential polymorphic transitions during manufacturing and storage.[1][2] The presence of water molecules within the crystal lattice fundamentally alters the intermolecular interactions, leading to distinct crystal packing and, consequently, different physical properties.

Structural and Physicochemical Differences

The primary structural difference between azithromycin monohydrate and dihydrate lies in the number of water molecules integrated into their respective crystal lattices. This variation in hydration leads to measurable differences in their crystallographic parameters, thermal behavior, and spectroscopic profiles.

Crystallographic Properties

X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional structure of crystalline materials. While various solvated forms of azithromycin monohydrate have been reported, making a direct comparison of a single "monohydrate" to the dihydrate complex, this guide synthesizes available data to highlight the typical distinctions. The crystal system and unit cell parameters are key differentiators.

| Property | Azithromycin Monohydrate (Representative) | Azithromycin Dihydrate |

| Crystal System | Orthorhombic (for certain solvates) | Orthorhombic |

| Space Group | P212121 (for certain solvates) | P212121 |

| Unit Cell Parameters (a, b, c) | a = 8.9 ± 0.4 Å, b = 12.3 ± 0.5 Å, c = 45.8 ± 0.5 Å (for Family II isomorphs which include monohydrate solvates)[3] | Varies depending on specific form; a direct comparison is complex due to multiple reported polymorphs. |

| Water Content (w/w) | ~2-5%[1][4] | ~4.6%[5] |

Note: The crystallographic data for azithromycin monohydrate can vary depending on the co-crystallized solvent.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the dehydration and melting behavior of hydrated crystals.

| Property | Azithromycin Monohydrate | Azithromycin Dihydrate |

| Dehydration Onset (TGA) | Dehydration can occur at temperatures ≥60°C, potentially leading to an amorphous form.[3] | Dehydration starts upon heating and is generally complete by 120°C.[6] |

| Weight Loss (TGA) | Corresponds to the loss of approximately one mole of water.[1][2] | Stoichiometric weight loss of two water molecules (~4.38%).[6] |

| Melting Point (DSC) | Exhibits a melting endotherm, which can be broad and may overlap with dehydration.[2][7] | Typically shows a melting endotherm around 113-115°C.[7][8] |

Spectroscopic Properties

Fourier-Transform Infrared (FT-IR) spectroscopy can differentiate between the monohydrate and dihydrate forms by highlighting differences in the vibrational modes of the water molecules and the azithromycin molecule itself, particularly in the O-H stretching region.

| Spectroscopic Feature | Azithromycin Monohydrate | Azithromycin Dihydrate |

| O-H Stretching Region (FT-IR) | Shows distinct absorption bands corresponding to the vibrational modes of the single water molecule. | Exhibits characteristic absorption bands for the two water molecules, which may differ in their bonding environment within the crystal lattice. |

| Other Characteristic Peaks (FT-IR) | The overall fingerprint region may show subtle shifts in peak positions and intensities compared to the dihydrate due to different hydrogen bonding networks. | The FT-IR spectrum serves as a standard for the commercially available form. |

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of azithromycin hydrates.

Preparation of Azithromycin Monohydrate

Azithromycin monohydrate can be prepared from the dihydrate form by recrystallization from a mixture of ethanol (B145695) and water.[1][2]

Protocol:

-

Dissolve azithromycin dihydrate in a 1:1 (v/v) mixture of ethanol and water with heating.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum at a controlled temperature.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and determine unit cell parameters.

Methodology:

-

Instrument: A high-resolution powder diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): 2° to 40°.

-

Scan Speed: 2°/min.

-

Sample Preparation: Gently pack the powder sample into a standard sample holder.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, dehydration).

Methodology:

-

Instrument: A calibrated DSC instrument.

-

Sample Pan: Aluminum pans (hermetically sealed or with a pinhole).

-

Sample Weight: 3-5 mg.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 250°C.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content.

Methodology:

-

Instrument: A calibrated TGA instrument.

-

Sample Pan: Platinum or ceramic pans.

-

Sample Weight: 5-10 mg.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 300°C.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the vibrational spectrum for structural comparison.

Methodology:

-

Instrument: An FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and compressing the mixture into a thin disc.[9]

-

Spectral Range: 4000 to 400 cm-1.

-

Resolution: 4 cm-1.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the workflow for characterizing azithromycin hydrates and the relationship between the different forms.

Figure 1: Experimental workflow for the characterization of azithromycin hydrates.

Figure 2: Interconversion pathways of azithromycin hydrates and amorphous form.

Conclusion

The monohydrate and dihydrate forms of azithromycin exhibit distinct structural, thermal, and spectroscopic properties. A thorough characterization using a combination of analytical techniques such as XRPD, DSC, TGA, and FT-IR is essential for controlling the solid-state form of azithromycin in drug development and manufacturing. The choice of the hydrated form can have significant implications for the final drug product's performance, making a deep understanding of their structural differences a critical aspect of pharmaceutical science. The dihydrate is generally the more stable form, while the monohydrate and anhydrous forms can be prone to conversion.[1][2]

References

- 1. JP2006152002A - Crystal form of azithromycin - Google Patents [patents.google.com]

- 2. EP0941999A2 - Preparation of azithromycin dihydrate - Google Patents [patents.google.com]

- 3. WO2002094843A1 - Crystal forms of azithromycin - Google Patents [patents.google.com]

- 4. US6977243B2 - Crystal forms of azithromycin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. pjaec.pk [pjaec.pk]

Synthesis and Characterization of Azithromycin Hydrates: An In-depth Technical Guide

Introduction

Azithromycin (B1666446), a macrolide antibiotic derived from erythromycin, is a widely used therapeutic agent for treating various bacterial infections.[1][2] Its efficacy and stability are intrinsically linked to its solid-state properties. Azithromycin can exist in several crystalline forms, including various hydrates, a phenomenon known as pseudopolymorphism.[3] The most common and well-characterized forms are the monohydrate (MH) and the commercially available dihydrate (DH).[3][4] Other forms, such as a sesquihydrate (SH) and amorphous azithromycin, have also been identified, often resulting from specific processing conditions.[5]

The specific hydrated form of an active pharmaceutical ingredient (API) can significantly influence critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3] Therefore, the ability to selectively synthesize and accurately characterize different azithromycin hydrates is paramount for drug development, formulation, and ensuring consistent product quality. Anhydrous azithromycin, for instance, is known to be hygroscopic and readily converts to the more stable dihydrate form upon exposure to moisture.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of key azithromycin hydrates, detailing experimental protocols and comparative data for researchers and drug development professionals.

Experimental Workflows and Phase Relationships

The synthesis and characterization of azithromycin hydrates follow a structured workflow, beginning with the crystallization process and followed by a suite of analytical techniques to confirm the solid-state form and purity.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azithromycin hydrates-implications of processing-induced phase transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Azithromycin Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of azithromycin (B1666446) hydrate (B1144303) in various organic solvents. Azithromycin, a macrolide antibiotic, exists in different hydrated forms, primarily as a monohydrate and a dihydrate, and its solubility is a critical parameter in pharmaceutical development, influencing formulation, crystallization, and bioavailability.[1][2][3] This document consolidates quantitative solubility data, details common experimental protocols for its determination, and presents visual workflows to aid in understanding the related processes.

Quantitative Solubility Data

The solubility of azithromycin is dependent on its hydration state (monohydrate vs. dihydrate), the choice of solvent, and the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of Azithromycin in Pure Organic Solvents

| Hydrate Form | Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Azithromycin | Ethanol | ~ 16 | Not Specified | [4] |

| Azithromycin | Dimethylformamide (DMF) | ~ 16 | Not Specified | [4] |

| Azithromycin | Dimethyl sulfoxide (B87167) (DMSO) | ~ 5 | Not Specified | [4] |

| Azithromycin Dihydrate | Ethanol | 100 | Not Specified | [5] |

| Azithromycin Dihydrate | Dimethyl sulfoxide (DMSO) | 100 | Not Specified | [5] |

| Azithromycin Dihydrate | Propylene Glycol | Maximum Solubility* | Not Specified | [6] |

*Note: Propylene glycol was identified as the solvent providing the highest solubility among those tested in the study, but a specific quantitative value was not provided in the abstract.[6]

Table 2: Temperature-Dependent Solubility of Azithromycin Monohydrate in Various Solvents

The solubility of azithromycin monohydrate was measured across a temperature range of 278.15 K to 323.15 K (5°C to 50°C). Data indicates that solubility increases with temperature in all tested solvents, signifying an endothermic dissolution process.[7][8]

| Solvent | Temperature Range (°C) | Solubility Trend |

| Ethanol | 5 to 50 | Increases with increasing temperature |

| Propan-2-ol | 5 to 50 | Increases with increasing temperature |

| Butan-1-ol | 5 to 50 | Increases with increasing temperature |

| Ethyl Ethanoate | 5 to 50 | Increases with increasing temperature |

| 2-Propanone (Acetone) | 5 to 50 | Increases with increasing temperature |

Table 3: Solubility of Azithromycin Dihydrate in Acetone-Water Mixtures

The solubility of azithromycin dihydrate was measured as a function of temperature in various acetone-water solvent mixtures.[9]

| Acetone-Water Volume Fraction | Temperature (°C) | Solubility Trend |

| 0-100 (Pure Water) | Variable | Increases with increasing temperature |

| 25-75 | Variable | Increases with increasing temperature |

| 50-50 | Variable | Increases with increasing temperature |

| 75-25 | Variable | Increases with increasing temperature |

Experimental Protocols for Solubility Determination

The determination of azithromycin hydrate solubility is typically performed using established analytical methods. The choice of method depends on the specific requirements of the study.

Synthetic Method

This dynamic method is used for measuring temperature-dependent solubility.

-

Principle : A known mass of this compound is mixed with a known mass of the solvent in a sealed vessel. The temperature of the mixture is gradually changed while being stirred. The temperature at which the last solid particles dissolve (on heating) or the first crystals appear (on cooling) is recorded as the equilibrium or saturation temperature.

-

Apparatus :

-

A jacketed glass vessel (crystallizer) of approximately 100 mL.[10]

-

A thermostatically controlled circulating water bath to precisely control the temperature.[10]

-

A magnetic stirrer for continuous agitation.

-

A calibrated thermometer with an accuracy of ±0.05 K to measure the equilibrium temperature.[10]

-

-

Procedure :

-

A precise amount of this compound and the selected solvent are weighed and placed into the jacketed vessel.

-

The mixture is heated slowly while being stirred until all the solid is completely dissolved.

-

The clear solution is then cooled at a controlled rate (e.g., 0.1 K/min) to observe the point of crystallization.

-

The temperature at which the first stable crystals appear is recorded as the solubility temperature for that specific concentration.

-

Static Equilibrium Method (Shake-Flask)

This method measures solubility at a constant temperature.

-

Principle : An excess amount of the solid drug is added to the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the drug in the saturated solution is then determined analytically.

-

Apparatus :

-

Constant temperature water bath with a shaker or rotator.

-

Sealed flasks or vials to prevent solvent evaporation.

-

Analytical balance.

-

Filtration system (e.g., syringe filters).

-

UV-Vis Spectrophotometer or HPLC for concentration analysis.

-

-

Procedure :

-

An excess amount (e.g., 50 mg) of this compound is added to a known volume (e.g., 100 mL) of the solvent in a flask.[11]

-

The flask is sealed and placed in a temperature-controlled water bath (e.g., 37.0 ± 0.5°C) and agitated (e.g., rotated at 20 rpm) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[11]

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

-

The filtrate is appropriately diluted, and the concentration of azithromycin is determined using a UV spectrophotometer at its λmax (e.g., 215 nm).[11] A standard calibration curve is used for quantification.[12]

-

Visualizations: Workflows and Relationships

Diagrams created using Graphviz illustrate key experimental and conceptual workflows related to this compound.

Caption: Workflow for Static Equilibrium Solubility Determination.

Caption: Relationship between this compound Forms and Solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 3. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arabjchem.org [arabjchem.org]

- 10. datapdf.com [datapdf.com]

- 11. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Azithromycin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of azithromycin (B1666446) hydrate (B1144303), a widely used macrolide antibiotic. Understanding these characteristics is critical for ensuring the quality, safety, and efficacy of azithromycin drug products throughout their lifecycle, from manufacturing and formulation to storage and administration. This document collates and synthesizes key data on the thermal behavior of azithromycin hydrates, details the chemical pathways of its degradation, and provides standardized experimental protocols for its analysis.

Thermal Stability of Azithromycin Hydrate

Azithromycin can exist in various solid-state forms, including anhydrous and hydrated forms (monohydrate and dihydrate). The commercially available form is typically the dihydrate, which exhibits distinct thermal behavior.[1][2] The stability of these forms is crucial as phase transformations can impact physicochemical properties such as solubility and dissolution rate.[3]

Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the stability of azithromycin hydrates.

Table 1: Summary of Thermal Analysis Data for Azithromycin Dihydrate

| Parameter | Observation | Conditions | Reference(s) |

| TGA Weight Loss | A weight loss of approximately 4.38% is observed, corresponding to the loss of two water molecules. | Heating under a nitrogen flow, completed by 120°C. | [1] |

| DSC Endotherms | Two endotherms are typically observed. The first, in the range of 130-140°C, is associated with dehydration. The second, around 151°C, corresponds to the melting of the anhydrous form. | Sealed pan, heating rate of 2°C/min under nitrogen purging. | [1][4] |

| Melting Point | A melting point of approximately 115.77°C has also been reported for the dihydrate, indicating potential variability based on experimental conditions and sample origin. | Not specified. | [5] |

| Dehydration Onset | Dehydration begins at temperatures as low as 25°C under a nitrogen flow. | TGA analysis. | [1] |

Note: The observed thermal events can vary depending on the experimental conditions (e.g., heating rate, open vs. sealed pan) and the specific crystalline form of the azithromycin sample.

The anhydrous form of azithromycin is known to be hygroscopic and can readily convert back to the dihydrate form in the presence of moisture at ambient temperature.[1][2] This underscores the importance of controlling humidity during the manufacturing and storage of azithromycin-containing products.

Degradation Pathways of Azithromycin

Azithromycin is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for designing stable formulations.

Acidic Degradation

Under acidic conditions, the primary degradation pathway for azithromycin involves the acid-catalyzed hydrolysis of the glycosidic bond connecting the cladinose (B132029) sugar to the macrolactone ring.[6][7] This is a key difference from erythromycin, which primarily degrades via intramolecular dehydration.[6] The methyl-substituted nitrogen at the 9a position in the azithromycin aglycone ring blocks this internal dehydration pathway, contributing to its enhanced acid stability compared to erythromycin.[6] The major degradation product formed is desosaminylazithromycin.[8]

Alkaline Degradation

In alkaline conditions, azithromycin can undergo hydrolysis of the lactone ring, leading to the formation of ring-opened degradation products.[8][9] This pathway is a common degradation route for macrolide antibiotics.

Oxidative Degradation

Azithromycin is also susceptible to oxidative degradation, which can occur at the exocyclic amine group.[10][11] Forced degradation studies using oxidizing agents like hydrogen peroxide have been used to generate and identify these degradation products.

Thermal Degradation

Heating azithromycin can lead to the formation of various degradation products. Studies have identified several thermal degradants, which can be separated and quantified using chromatographic techniques.[1][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the consistent and reliable analysis of this compound's thermal stability and degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and assess the thermal stability of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean aluminum pan.

-

Analysis Conditions:

-

Purge Gas: Nitrogen at a flow rate of 40 mL/min.

-

Heating Rate: 1°C/min.

-

Temperature Range: 25°C to 250°C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The percentage weight loss corresponding to the dehydration of the hydrate is calculated.

Differential Scanning Calorimetry (DSC)

Objective: To determine the dehydration and melting temperatures of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Analysis Conditions:

-

Purge Gas: Nitrogen.

-

Heating Rate: 2°C/min.

-

Temperature Range: 0°C to 250°C.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and analyze the endothermic and exothermic events.

References

- 1. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 2. Exploring the Thermal-Oxidative Stability of Azithromycin Using a Thermoactivated Sensor Based on Cerium Molybdate and Multi-Walled Carbon Nanotubes [mdpi.com]

- 3. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 4. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

- 6. Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS) – Oriental Journal of Chemistry [orientjchem.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thermalsupport.com [thermalsupport.com]

- 11. Azithromycin: the first of the tissue-selective azalides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Rising Tide of Resistance: An In-depth Technical Guide to the Antibacterial Spectrum of Azithromycin Against Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections due to its broad spectrum of activity and favorable pharmacokinetic profile. However, the escalating global crisis of antimicrobial resistance (AMR) has significantly challenged its efficacy. This technical guide provides a comprehensive overview of the current antibacterial spectrum of azithromycin against clinically important resistant bacterial strains. It delves into the quantitative measures of its activity, detailed experimental protocols for susceptibility testing and resistance mechanism identification, and visual representations of key pathways and workflows to support research and development efforts in combating antibiotic resistance.

Data Presentation: Azithromycin Activity Against Resistant Bacteria

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's potency. The following tables summarize the MIC values (range, MIC₅₀, and MIC₉₀) of azithromycin against various resistant bacterial strains, offering a clear comparison of its activity.

| Bacterial Species | Resistance Profile | Azithromycin MIC Range (µg/mL) | Azithromycin MIC₅₀ (µg/mL) | Azithromycin MIC₉₀ (µg/mL) |

| Escherichia coli | Multidrug-resistant | 0.06 to >256[1] | 8[1] | 128[1] |

| Salmonella enterica serovar Typhi | Extensively Drug-Resistant (XDR) | 2 to 32 | 4 | Not Reported |

| Salmonella enterica serovars | General | 1 to 32 | 8 | Not Reported |

| Neisseria gonorrhoeae | Azithromycin-resistant | ≥ 2 | Not Reported | Not Reported |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 32 to 64[2] | Not Reported | Not Reported |

| Haemophilus influenzae | Ampicillin-resistant | 1 to 2[3] | Not Reported | Not Reported |

| Streptococcus pneumoniae | Macrolide-resistant | Not specified | 8 (mef(E) positive) | >128 (erm(B) positive)[4] |

| Moraxella catarrhalis | General population | Not specified | 0.25 | 0.5 |

| Prevotella spp. | General population | 0.016 to >256[5] | 1.5[5] | >256[5] |

| Bacteroides fragilis group | General population | Not specified | 16 | 128 |

| Clostridium difficile | General population | Not specified | >512 | >512 |

Experimental Protocols

Accurate and standardized methodologies are paramount for the reliable assessment of antibacterial activity and resistance mechanisms. This section details key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for Streptococcus pneumoniae)

-

Azithromycin stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator with appropriate atmospheric conditions (e.g., 35°C, 5% CO₂)

Procedure:

-

Prepare Azithromycin Dilutions: Perform serial two-fold dilutions of the azithromycin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the azithromycin dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at the appropriate temperature and atmospheric conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Detection of Macrolide Resistance Genes by PCR

Polymerase Chain Reaction (PCR) is a widely used method for the rapid detection of specific genes conferring resistance to macrolides, such as erm (erythromycin ribosome methylase) and mef (macrolide efflux).

a) Detection of erm(B)

-

Primers:

-

Forward Primer: 5'-GAAAAAGGTACTCAACCAAATA-3'

-

Reverse Primer: 5'-AGTAACGGTACTTAAATTGTTTAC-3'

-

-

PCR Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 1 minute

-

Annealing: 55°C for 1 minute

-

Extension: 72°C for 2 minutes

-

-

Final Extension: 72°C for 10 minutes[6]

-

b) Detection of mef(A/E)

-

Primers:

-

Forward Primer: 5'-GCGTTTAAGATAAGCTGGCA-3' (MEF3)

-

Reverse Primer: 5'-CCTGCACCATTTGCTCCTAC-3' (MEF4)[7]

-

-

PCR Conditions:

-

Initial Denaturation: 94°C for 3 minutes

-

35 Cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate.

-

PCR Amplification: Perform PCR using the specified primers and thermal cycling conditions.

-

Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the presence of the resistance gene.

Sequencing of the 23S rRNA Gene

Mutations in the 23S rRNA gene are a common mechanism of macrolide resistance. DNA sequencing is used to identify these mutations.

Procedure:

-

PCR Amplification: Amplify the region of the 23S rRNA gene known to harbor resistance mutations (typically domain V) using specific primers.

-

Purification of PCR Product: Purify the amplified DNA fragment to remove primers and other reaction components.

-

Sequencing Reaction: Perform a sequencing reaction using a suitable method (e.g., Sanger sequencing).

-

Sequence Analysis: Analyze the resulting DNA sequence and compare it to the wild-type sequence to identify any point mutations, such as A2058G or A2059G (E. coli numbering), which are known to confer macrolide resistance.[8][9]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Molecular Mechanisms of Azithromycin Resistance

Conclusion

The emergence and spread of azithromycin-resistant bacterial strains pose a significant threat to public health. A thorough understanding of the current antibacterial spectrum of azithromycin, coupled with robust and standardized experimental methodologies, is essential for effective surveillance, clinical decision-making, and the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering critical data and protocols to aid in the collective effort to combat antimicrobial resistance. Continuous monitoring of resistance trends and further research into novel resistance mechanisms are imperative to preserve the utility of this important antibiotic.

References

- 1. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of macrolide resistance genes, ermC and ermB, in Japanese honey using real-time PCR assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azithromycin and erythromycin susceptibility and macrolide resistance genes in Prevotella from patients with periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Macrolide Efflux Genes mef(A) and mef(E) Are Carried by Different Genetic Elements in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

Molecular Modeling of Azithromycin Hydrate-Water Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular modeling of azithromycin (B1666446) hydrate (B1144303) and its interactions with water molecules. Azithromycin, a widely used macrolide antibiotic, exists in various hydrated forms, with the dihydrate being the most common. The nature and dynamics of the water molecules within the crystal lattice are crucial for the stability, solubility, and ultimately, the bioavailability of the drug. This document details the experimental and computational methodologies employed to investigate these interactions, presents key quantitative data, and provides visual workflows to guide researchers in this field.

Introduction to Azithromycin Hydrates

Azithromycin can exist in different solid-state forms, including anhydrous, monohydrate, and dihydrate forms. The commercial product is typically the dihydrate (C38H72N2O12·2H2O).[1][2] The degree of hydration can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), such as its dissolution rate and stability.[1] Molecular modeling, in conjunction with experimental techniques, offers a powerful approach to understanding the role of water molecules at the atomic level.

Experimental Characterization of Azithromycin Hydrates

A variety of analytical techniques are employed to characterize the different hydrated forms of azithromycin and to study their thermal behavior and stability.

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the water content of azithromycin hydrates.

-

Methodology: A sample of the azithromycin hydrate is heated at a constant rate under a controlled atmosphere (typically nitrogen). The weight loss of the sample is continuously monitored as a function of temperature. The dehydration process is observed as a distinct step-wise weight loss. For azithromycin dihydrate, a weight loss corresponding to two molecules of water is expected.[1]

-

Typical Parameters:

-

Heating rate: 10 °C/min

-

Temperature range: 25 °C to 300 °C

-

Atmosphere: Nitrogen purge (e.g., 50 mL/min)

-

2.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To investigate the thermal transitions, such as dehydration and melting, of azithromycin hydrates.

-

Methodology: The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic peaks typically correspond to dehydration and melting events.

-

Typical Parameters:

-

Heating rate: 10 °C/min

-

Temperature range: 25 °C to 250 °C

-

Atmosphere: Nitrogen purge

-

Pan type: Sealed aluminum pans with a pinhole to allow for the escape of water vapor.

-

2.1.3. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline form of azithromycin and to distinguish between its different hydrated states.

-

Methodology: A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline form has a unique diffraction pattern, which serves as a fingerprint for identification.

-

Typical Parameters:

-

Radiation source: Cu Kα

-

Scan range (2θ): 2° to 40°

-

Scan speed: e.g., 2°/min

-

Quantitative Data from Experimental Studies

The following tables summarize key quantitative data obtained from the experimental characterization of azithromycin hydrates.

Table 1: Thermogravimetric Analysis (TGA) Data for Azithromycin Hydrates

| Hydrate Form | Theoretical Water Content (%) | Observed Weight Loss (%) | Dehydration Temperature Range (°C) | Reference(s) |

| Azithromycin Dihydrate | 4.58 | ~4.38 - 4.6 | 25 - 120 | [1][3] |

| Azithromycin Monohydrate | 2.35 | ~2.4 | Varies | [2][3] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Azithromycin Dihydrate

| Thermal Event | Temperature Range (°C) | Enthalpy Change (J/g) | Pan Type | Reference(s) |

| Dehydration/Melting | ~113 - 145 | ~60 - 95 | Sealed with pinhole | [3] |

Molecular Modeling of this compound-Water Interactions

Computational methods provide detailed insights into the intermolecular interactions between azithromycin and water molecules within the crystal lattice.

Computational Methodologies

3.1.1. Density Functional Theory (DFT) Calculations

-

Objective: To investigate the electronic structure and energetics of azithromycin-water complexes and to predict spectroscopic properties.

-

Methodology: DFT calculations are performed on isolated azithromycin-water clusters to determine the preferred binding sites of water molecules and to calculate interaction energies. The choice of functional and basis set is critical for obtaining accurate results. The ωB97X-D functional with a 6-31G(d,p) basis set has been used for studying azithromycin conformations.[4]

-

Typical Software: Gaussian, ORCA, etc.

3.1.2. Molecular Dynamics (MD) Simulations

-

Objective: To study the dynamics of water molecules within the this compound crystal lattice and to understand the mechanism of dehydration.

-

Methodology: A simulation box containing the crystal structure of azithromycin dihydrate is constructed. The system is then subjected to a molecular dynamics simulation, where the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. This allows for the analysis of hydrogen bonding networks, water diffusion, and the conformational flexibility of the azithromycin molecule within the crystal.

-

Force Fields: The choice of force field is paramount for accurate simulations. For azithromycin, both CHARMM-compatible force fields and the General Amber Force Field (GAFF2) have been developed and utilized.[4][5][6] The TIP3P model is commonly used for water molecules.[4][6]

-

Simulation Protocol (for solid-state simulation):

-

System Setup: Build the simulation cell from the crystallographic information file (CIF) of azithromycin dihydrate.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble) to achieve a stable density.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) in the NVT or NPT ensemble to collect data for analysis.

-

-

Typical Software: GROMACS, AMBER, NAMD, CHARMM.

Analysis of Simulation Data

-

Hydrogen Bond Analysis: Identification and characterization of hydrogen bonds between azithromycin and water molecules, as well as between water molecules themselves. This includes analyzing the number of hydrogen bonds, their lifetimes, and their geometry.

-

Radial Distribution Functions (RDFs): Calculation of RDFs between specific atoms of azithromycin and water oxygen atoms to determine the local structure and coordination of water molecules.

-

Mean Square Displacement (MSD): Calculation of the MSD of water molecules to determine their mobility and diffusion coefficients within the crystal lattice.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental characterization and computational modeling of this compound-water interactions.

Experimental Characterization Workflow

Computational Modeling Workflow

Conclusion

The combination of experimental characterization and molecular modeling provides a powerful and comprehensive approach to understanding the critical role of water molecules in azithromycin hydrates. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable and effective azithromycin formulations. A thorough understanding of hydrate-water interactions is essential for controlling the solid-state properties of this important antibiotic, ultimately ensuring its quality, safety, and efficacy.

References

- 1. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]

- 2. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Parametrization of macrolide antibiotics using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Azalides: A Technical Guide to the Discovery and Development of Azithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of azithromycin (B1666446), a pivotal azalide antibiotic. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and developmental workflows.

From Macrolide Limitations to Azalide Innovation: The Discovery of Azithromycin

The journey of azithromycin begins with the therapeutic limitations of erythromycin (B1671065), a 14-membered macrolide antibiotic. While effective against many Gram-positive bacteria, erythromycin's instability in acidic environments and its relatively narrow spectrum of activity prompted a search for superior alternatives.[1] In 1980, a team of dedicated researchers at the pharmaceutical company Pliva in Zagreb, Croatia, led by Dr. Slobodan Đokić and including Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev, achieved a significant breakthrough.[2][3][4] They successfully synthesized the first 15-membered macrolide by incorporating a nitrogen atom into the lactone ring of erythromycin A.[1][3] This pioneering work gave rise to a new class of antibiotics known as "azalides," with azithromycin as the lead compound.[1][3]

This structural modification endowed azithromycin with enhanced acid stability, a broader spectrum of activity that included Gram-negative bacteria, and favorable pharmacokinetic properties.[1][5] Pliva patented their discovery in 1981 and subsequently entered into a licensing agreement with Pfizer in 1986, which brought azithromycin to a global market under brand names such as Sumamed and Zithromax.[2][6]

The Chemical Blueprint: Synthesis of Azithromycin from Erythromycin A

The synthesis of azithromycin is a multi-step process that transforms the 14-membered lactone ring of erythromycin A into a 15-membered azalactone ring.[1] The cornerstone of this synthesis is the Beckmann rearrangement.[1]

Experimental Protocols

The following protocols provide a general overview of the key synthetic steps. Specific conditions may vary based on patented procedures and process optimization.

Step 1: Oximation of Erythromycin A

This initial step involves the conversion of the C9 ketone of erythromycin A to an oxime.[7][8]

-

Materials: Erythromycin A, hydroxylamine (B1172632) hydrochloride, sodium bicarbonate, ethanol, water.

-

Procedure:

-

Dissolve Erythromycin A in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

-

Stir the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, isolate the erythromycin A oxime product by filtration and purify.[7]

-

Step 2: Beckmann Rearrangement of Erythromycin A Oxime

This crucial step expands the macrolide ring.

-

Materials: Erythromycin A oxime, p-toluenesulfonyl chloride (tosyl chloride), acetone (B3395972), water, sodium bicarbonate.

-

Procedure:

-

Dissolve Erythromycin A oxime in a mixture of acetone and water.

-

Cool the solution and add sodium bicarbonate.

-

Add p-toluenesulfonyl chloride portion-wise while maintaining a low temperature.

-

Stir the reaction for a specified period.

-

Extract the resulting imino ether intermediate for use in the next step.[7]

-

Step 3: Reduction of the Imino Ether

The imino ether is reduced to a cyclic amine.

-

Materials: Imino ether of erythromycin A, 5% Rhodium on Carbon (Rh/C) catalyst, acetic acid, water, hydrogen gas.

-

Procedure:

-

Dissolve the imino ether in a mixture of acetic acid and water.

-

Add the 5% Rh/C catalyst.

-

Hydrogenate the mixture under pressure (e.g., 70 bar) at room temperature for approximately 2 hours.[8] This produces 9-deoxo-9a-aza-9a-homoerythromycin.

-

Step 4: Reductive N-methylation

The final step yields azithromycin.

-

Materials: 9-deoxo-9a-aza-9a-homoerythromycin A solution from the previous step, formaldehyde (B43269) (37% aqueous solution), 5% Rhodium on Carbon (Rh/C) catalyst, hydrogen gas.

-

Procedure:

-

To the reaction mixture from the reduction step, add an aqueous solution of formaldehyde.

-

Continue hydrogenation at a specified pressure and temperature (e.g., 40 bar at 40-45°C) for an extended period (e.g., 20-24 hours).[2][8]

-

After the reaction is complete, filter off the catalyst.

-

Adjust the pH of the filtrate to approximately 9.4 with 4N NaOH to precipitate the crude azithromycin.[8]

-

Step 5: Purification and Crystallization

The crude product is purified to yield the dihydrate form.

-

Materials: Crude azithromycin, acetone, water.

-

Procedure:

-

Dissolve the crude azithromycin in acetone.

-

Gradually add water to induce crystallization. The temperature and rate of water addition are critical for obtaining the dihydrate form.[9][10]

-

Stir the suspension to allow for complete crystal formation.

-

Isolate the azithromycin dihydrate crystals by filtration.

-

Wash the crystals with water and dry under vacuum.[10][11][12]

-

Synthetic Workflow

Caption: A schematic overview of the synthetic pathway from Erythromycin A to Azithromycin Dihydrate.

Mechanism of Action and In Vitro Activity

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6] It binds to the 50S ribosomal subunit, thereby interfering with the translocation of peptides and halting the elongation of the polypeptide chain.[5]

In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of azithromycin against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of Azithromycin against Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.06 | 0.125 |

| Streptococcus pyogenes | 0.06 | 0.125 |

| Staphylococcus aureus (MSSA) | 1.0 | >2.0 |

Note: MIC values can vary depending on the strain and testing methodology.

Table 2: In Vitro Activity of Azithromycin against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | 0.5 | 1.0 |

| Moraxella catarrhalis | ≤0.06 | 0.12 |

| Neisseria gonorrhoeae | 0.25 | 0.5 |

| Salmonella Typhi (XDR) | 4.0 | 4.0 |

Note: MIC values can vary depending on the strain and testing methodology. XDR refers to extensively drug-resistant strains.[13]

Table 3: In Vitro Activity of Azithromycin against Atypical Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycoplasma pneumoniae | ≤0.008 | 0.015 |

| Chlamydia pneumoniae | 0.125 | 0.25 |

| Legionella pneumophila | 0.5 | 1.0 |

| Mycobacterium avium complex | 16 | >64 |

Note: MIC values can vary depending on the strain and testing methodology.[4]

Pharmacokinetic Profile

Azithromycin exhibits a unique pharmacokinetic profile characterized by rapid and extensive tissue distribution and a long terminal half-life.

Table 4: Key Pharmacokinetic Parameters of Azithromycin

| Parameter | Value | Reference |

| Bioavailability (oral) | ~37% | [14] |

| Peak Serum Concentration (500 mg dose) | ~0.4 mg/L | [14] |

| Volume of Distribution | ~23 L/kg | [15][16] |

| Terminal Elimination Half-life | ~68 hours | [16] |

| Protein Binding | 7-51% (concentration-dependent) |

Tissue Distribution

A hallmark of azithromycin's pharmacokinetics is its extensive penetration into tissues, where concentrations can be significantly higher than in plasma.[15]

Table 5: Azithromycin Concentrations in Various Tissues

| Tissue | Concentration (mg/kg or mg/L) | Plasma Concentration (mg/L) | Tissue-to-Plasma Ratio |

| Lung | 4.5 | 0.05 | ~90 |

| Tonsil | 4.5 | 0.03 | ~150 |

| Prostate | >3.0 | 0.4 | >7.5 |

| White Blood Cells | >100 | 0.4 | >250 |

Note: Concentrations are approximate and can vary based on dosing and timing of measurement.[14][15]

Immunomodulatory Effects and Signaling Pathways

Beyond its direct antibacterial activity, azithromycin possesses significant immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, primarily in immune cells like macrophages.

Inhibition of NF-κB Signaling

Azithromycin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

Caption: Azithromycin inhibits the NF-κB pathway by preventing the degradation of IκBα.

Modulation of STAT1 Signaling

Azithromycin has also been shown to modulate the STAT1 signaling pathway, which is involved in macrophage activation.

Caption: Azithromycin reduces the phosphorylation of STAT1, thereby dampening pro-inflammatory responses.

Drug Development and Clinical Application Workflow

The development of a new antibiotic like azithromycin follows a rigorous pathway from initial discovery to clinical use.

Caption: A generalized workflow for the discovery and development of a new antibiotic.

Conclusion

The discovery and development of azithromycin represent a landmark in medicinal chemistry and pharmaceutical sciences. Through rational drug design, the limitations of erythromycin were overcome, leading to a new class of antibiotics with a superior profile. The intricate synthesis, unique pharmacokinetics, and dual mechanism of action, combining potent antibacterial effects with significant immunomodulatory properties, have established azithromycin as a cornerstone of antimicrobial therapy. This guide provides a foundational understanding for researchers and professionals dedicated to the ongoing pursuit of novel and effective antimicrobial agents.

References

- 1. One-pot preparation of azithromycin | Hovione [hovione.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN105481913A - Method for synthesizing azithromycin - Google Patents [patents.google.com]

- 4. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic interactions of azithromycin and clinical implication [medigraphic.com]

- 6. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]

- 9. US6586576B2 - Preparation method of azithromycin hydrates - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. WO2011015219A1 - Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers - Google Patents [patents.google.com]

- 12. GB2395482A - Process for preparing non-hygroscopic azithromycin dihydrate - Google Patents [patents.google.com]

- 13. Reporting of Azithromycin Activity against Clinical Isolates of Extensively Drug-Resistant Salmonella enterica Serovar Typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of Intravenous and Oral Azithromycin: Enhanced Tissue Activity and Minimal Drug Interactions | Semantic Scholar [semanticscholar.org]

- 15. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Methodological & Application

Azithromycin Dihydrate: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446) dihydrate, a macrolide antibiotic, is increasingly recognized for its multifaceted biological activities beyond its antimicrobial properties. Extensive in vitro research has demonstrated its potent anti-inflammatory, antiviral, and anticancer effects. These properties are attributed to its ability to modulate key cellular signaling pathways, making it a compound of significant interest for drug repurposing and development in various therapeutic areas. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of azithromycin dihydrate in cell culture systems.

Data Presentation: Quantitative Effects of Azithromycin Dihydrate

The following tables summarize the quantitative data on the in vitro efficacy of azithromycin dihydrate across various cell lines and experimental conditions.

Table 1: Anti-inflammatory Effects of Azithromycin Dihydrate

| Cell Line | Assay | Parameter Measured | Concentration of Azithromycin | Result |

| A549 (Human lung carcinoma) | NF-κB Reporter Assay | NF-κB Inhibition | 56 µM | IC50[1][2][3] |

| Human Monocytes | ELISA | IL-1α Production | Physiologically achievable concentrations | Significant decrease[4] |

| Human Monocytes | ELISA | TNF-α Production | Physiologically achievable concentrations | Significant decrease[4] |

| J774 (Murine macrophage) | ELISA | IL-6 Production | 30 µM | Significant reduction[5] |

| J774 (Murine macrophage) | ELISA | IL-12 Production | 30 µM | Significant reduction[6] |

| CF Alveolar Macrophages (Human) | ELISA | IL-1β, CCL-2, TNF-α Production | 1 mg/L | Significant reduction[7] |

Table 2: Antiviral Effects of Azithromycin Dihydrate

| Virus | Cell Line | Parameter Measured | Incubation Time | Result (EC50/IC50) |

| Zika Virus (ZIKV) | U87 (Human glioblastoma) | Inhibition of Infection (MOI 3) | 48 h | EC50: 5.1 µM[8] |

| Zika Virus (ZIKV) | U87 (Human glioblastoma) | Inhibition of Infection (MOI 0.1) | 48 h | EC50: 2.9 µM[8] |

| Zika Virus (ZIKV) | U87 (Human glioblastoma) | Inhibition of Infection (MOI 0.01) | 48 h | EC50: 2.1 µM[8] |

| Zika Virus (ZIKV) | A549 (Human lung carcinoma) | Inhibition of Infection | 48 h | IC50: 4.44 µM[9] |

| Zika Virus (ZIKV) | Huh7 (Human liver carcinoma) | Inhibition of Infection | 48 h | IC50: 1.23 µM - 4.97 µM[9] |

| Dengue Virus (DENV-2) | Vero (Monkey kidney epithelial) | Inhibition of Replication | 48 h | IC50: 3.71 µM[9] |

| Rhinovirus (RV1B and RV16) | Human Bronchial Epithelial Cells | Reduction in Viral Replication | Not Specified | Significant reduction[1][10] |